2-(Morpholin-3-yl)-1,3-benzothiazole is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This compound features a benzothiazole moiety substituted with a morpholine group, enhancing its potential for various pharmacological applications. The synthesis, characterization, and evaluation of such compounds are of significant interest in medicinal chemistry.
2-(Morpholin-3-yl)-1,3-benzothiazole is classified as a heterocyclic compound due to the presence of both sulfur and nitrogen atoms in its structure. It falls under the category of organic compounds with potential applications in pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases .
The synthesis of 2-(Morpholin-3-yl)-1,3-benzothiazole typically involves several steps, starting from simpler benzothiazole derivatives. Common methods include:
For instance, one synthetic route involves the condensation of 2-chloro-N-(6-chlorobenzothiazol-2-yl) acetamide with morpholine, utilizing reflux conditions to facilitate the reaction. The progress can be monitored using thin-layer chromatography (TLC), and the final product is purified through recrystallization .
The molecular structure of 2-(Morpholin-3-yl)-1,3-benzothiazole can be represented as follows:
This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.
The compound's structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, NMR can reveal characteristic peaks corresponding to the morpholine protons and benzothiazole protons .
2-(Morpholin-3-yl)-1,3-benzothiazole can participate in several chemical reactions:
In synthetic procedures, reactions are often conducted under controlled temperatures and monitored via TLC to ensure completion before purification steps such as column chromatography .
The mechanism of action for compounds like 2-(Morpholin-3-yl)-1,3-benzothiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that benzothiazole derivatives exhibit significant activity against various cancer cell lines and microorganisms, suggesting that similar mechanisms may apply to 2-(Morpholin-3-yl)-1,3-benzothiazole .
The physical properties of 2-(Morpholin-3-yl)-1,3-benzothiazole include:
Chemical properties include solubility in organic solvents and stability under various conditions. The compound's reactivity profile suggests it may engage in electrophilic aromatic substitution due to the presence of electron-donating groups .
The applications of 2-(Morpholin-3-yl)-1,3-benzothiazole extend into several fields:
Research continues to explore its potential therapeutic benefits and optimize its chemical properties for enhanced efficacy .
Traditional synthetic routes to 2-(morpholin-3-yl)-1,3-benzothiazole derivatives primarily rely on sequential functionalization and cyclocondensation reactions. The most common approach involves the reaction of ortho-aminothiophenols with carbonyl compounds bearing the morpholine moiety. Specifically, 3-morpholinone or its synthetic equivalents serve as key precursors, reacting with ortho-aminothiophenols under reflux conditions in high-boiling solvents like toluene or xylene. This cyclodehydration process typically requires 12-24 hours, yielding the benzothiazole core with the morpholine substituent at the 2-position [1] [4].
An alternative pathway involves diazotization and subsequent cyclization strategies. 2-Amino-6-substituted benzothiazoles undergo diazotization with sodium nitrite in acidic media, followed by coupling with morpholine derivatives. This method allows for the introduction of diverse substituents on the benzothiazole ring prior to morpholine incorporation. However, this multi-step approach suffers from moderate yields (typically 45-65%) due to intermediate instability and requires rigorous purification. Traditional methods also include nucleophilic aromatic substitution (SNAr) reactions on pre-formed 2-chloro-1,3-benzothiazoles, where morpholine acts as the nucleophile. This reaction proceeds in aprotic solvents like dimethylformamide (DMF) or acetonitrile, often requiring elevated temperatures (80-100°C) and extended reaction times (8-16 hours) to achieve acceptable conversion rates [3] [6].
Table 1: Traditional Synthesis Methods for 2-(Morpholin-3-yl)benzothiazoles
Starting Material | Reaction Conditions | Reaction Time | Yield Range | Key Limitations |
---|---|---|---|---|
ortho-Aminothiophenol + 3-Morpholinone | Toluene, reflux | 12-24 hours | 50-70% | High energy input, solvent volume |
2-Chloro-1,3-benzothiazole + Morpholine | DMF, 80-100°C | 8-16 hours | 60-75% | Requires halogenated precursor |
Diazotized 2-Aminobenzothiazole + Morpholine | Aqueous HCl, 0-5°C then RT | 4-6 hours (total) | 45-65% | Low temperature control, byproduct formation |
Microwave-assisted synthesis has revolutionized the preparation of 2-(morpholin-3-yl)-1,3-benzothiazole derivatives by dramatically enhancing reaction efficiency. This technique facilitates rapid energy transfer directly to reactant molecules, enabling complete reactions within minutes rather than hours. Under optimized microwave conditions (typically 120-180°C, 150-300W), the cyclocondensation of ortho-aminothiophenols with morpholine-containing carbonyl precursors achieves completion within 5-15 minutes, yielding target compounds in 80-92% purity without chromatographic separation. The significant rate acceleration (15-50 fold compared to conventional heating) is attributed to efficient dielectric heating and reduced thermal gradients [7] [9] [10].
Solvent-free protocols represent another green chemistry advancement. Mechanochemical grinding of stoichiometric mixtures of 2-aminothiophenols and morpholine-3-carboxaldehyde derivatives in ball mills produces target benzothiazoles within 20-40 minutes. This approach eliminates solvent waste and purification complexities while maintaining yields comparable to solution-phase methods (75-88%). Microwave irradiation in aqueous media has also been successfully implemented, utilizing water as an environmentally benign reaction medium. This method employs catalytic amounts of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), facilitating the reaction between hydrophobic intermediates and morpholine derivatives at 100-150°C for 5-10 minutes. The aqueous microwave approach achieves excellent yields (82-90%) with simplified workup procedures involving filtration or extraction [6] [9].
Table 2: Microwave-Assisted vs. Conventional Synthesis Parameters
Parameter | Microwave Method | Conventional Method | Improvement Factor |
---|---|---|---|
Reaction Time | 5-15 minutes | 8-24 hours | 32-96x faster |
Typical Temperature | 120-180°C | 80-150°C | Higher efficiency |
Energy Consumption | 0.05-0.2 kWh | 1.5-4.0 kWh | 90% reduction |
Isolated Yield Range | 80-92% | 50-75% | 15-35% increase |
Solvent Volume | 0-5 mL (aqueous/PTC) | 50-150 mL (organic) | >90% reduction |
Purification Requirement | Minimal (often precipitation) | Column chromatography common | Simplified workflow |
Multi-component reactions provide efficient access to structurally diverse 2-(morpholin-3-yl)-1,3-benzothiazole libraries through convergent one-pot assembly. The Groebke-Blackburn-Bienaymé (GBB) reaction represents a particularly powerful MCR platform, combining 2-aminobenzothiazoles, morpholine-derived aldehydes, and isocyanides in a single synthetic operation. This three-component condensation proceeds efficiently under mild acid catalysis (e.g., 10 mol% scandium triflate or montmorillonite K10 clay) in methanol or ethanol at 50-70°C, yielding imidazo[2,1-b]benzothiazole derivatives with pendant morpholine units within 2-4 hours. The GBB approach achieves excellent atom economy (typically >85%) and enables extensive structural variation by modifying any of the three components [2] [5] [8].
Ugi four-component reactions (Ugi-4CR) offer another versatile pathway to complex derivatives. This strategy employs 2-isocyano-1,3-benzothiazoles, morpholine-containing carboxylic acids, aldehydes, and primary amines, generating bis-amide functionalized benzothiazoles with embedded morpholine pharmacophores. The reaction proceeds at room temperature in methanol or dichloromethane within 12-24 hours, producing peptide-like derivatives with exceptional structural diversity. Post-Ugi modifications, particularly cyclizations, further expand molecular complexity, creating bridged polycyclic systems containing both benzothiazole and morpholine moieties. Mannich-type MCRs provide direct access to aminomethylated derivatives, where 2-mercaptobenzothiazoles, formaldehyde, and morpholine condense in aqueous or solvent-free conditions. This atom-efficient approach yields 3-(morpholinomethyl)benzothiazole-2-thiones within 30-60 minutes under microwave assistance (60-80°C), offering a rapid route to sulfur-containing analogs [4] [5] [8].
Table 3: Multi-Component Reaction Strategies for Benzothiazole-Morpholine Hybrids
MCR Type | Components | Catalyst/Conditions | Products | Diversity Advantage |
---|---|---|---|---|
Groebke-Blackburn-Bienaymé | 2-Aminobenzothiazole, Morpholinoaldehyde, Isocyanide | Sc(OTf)₃ (10 mol%), MeOH, 60°C, 3h | Imidazo[2,1-b]benzothiazoles with morpholine | Three diversity points |
Ugi-4CR | 2-Isocyanobenzothiazole, Morpholine-carboxylic acid, Aldehyde, Amine | No catalyst, MeOH, RT, 24h | Peptoid-like bis-amide derivatives | Four diversity points |
Mannich-Type | 2-Mercaptobenzothiazole, Formaldehyde, Morpholine | MW, H₂O, 80°C, 30 min | 3-(Morpholinomethyl)benzothiazole-2-thiones | Simple components, rapid assembly |
Biginelli Variant | 2-Amino-6-hydroxybenzothiazole, Morpholinoacetoacetate, Aldehyde | p-TsOH, EtOH, reflux, 8h | Dihydropyrimidinone-benzothiazole hybrids | Introduces pyrimidinone scaffold |
Molecular hybridization strategies significantly enhance the pharmacological potential of 2-(morpholin-3-yl)-1,3-benzothiazoles by covalent integration with established bioactive scaffolds. Triazine-benzothiazole hybrids represent a prominent class synthesized through nucleophilic displacement on cyanuric chloride. Sequential substitution exploits the differential reactivity of chlorines: the first chlorine at 0°C with benzothiazole-morpholine amines, the second at 25-50°C with nucleophiles like piperazines, and the third at 70-100°C with amines or phenols. This controlled sequential assembly yields highly functionalized hybrids such as 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine derivatives. These hybrids demonstrate dual targeting capabilities against cancer-associated kinases and microtubule assembly [9].
Imidazo[2,1-b]benzothiazole-morpholine hybrids constitute another important category, synthesized via microwave-assisted cyclocondensation. These compounds feature fused heterocyclic systems with demonstrated activity against mycobacterial DprE1 enzyme, a key target in tuberculosis treatment. Structural activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., nitro, trifluoromethyl) at the C6 position of the benzothiazole ring enhance antitubercular potency by improving target engagement through hydrophobic interactions. Quinoline-benzothiazole hybrids are accessed through Friedländer annulation, where 2-(morpholin-3-yl)benzothiazolyl ketones condense with ortho-aminoarylaldehydes under acidic conditions. These hybrids exhibit potent topoisomerase inhibition, with the morpholine component enhancing water solubility and cellular uptake. Recent innovations include the development of benzothiazole-morpholine conjugates with benzimidazole pharmacophores via Pd-catalyzed Suzuki-Miyaura cross-coupling. This strategy exploits the complementary bioactivities of both heterocycles, creating multitargeted agents with balanced physicochemical properties [1] [4] [6].
Table 4: Bioactive Hybrids Incorporating 2-(Morpholin-3-yl)benzothiazole
Hybrid Pharmacophore | Synthetic Method | Biological Target | Structure-Activity Insights |
---|---|---|---|
Triazine | Sequential nucleophilic substitution on cyanuric chloride | Kinases, Microtubules | Chlorophenyl at triazine C4 enhances cytotoxicity 2-5 fold |
Imidazo[2,1-b]benzothiazole | Groebke-BB MCR or cyclodehydration | DprE1 (Mycobacterium tuberculosis) | C6-NO₂ group essential for sub-µM IC₅₀ |
Quinoline | Friedländer annulation | Topoisomerase I/II | Morpholine N-atom critical for DNA intercalation |
Benzimidazole | Suzuki-Miyaura cross-coupling | Tubulin polymerization | Methylenedioxy linker optimizes conformational flexibility |
Chalcone | Claisen-Schmidt condensation | EGFR tyrosine kinase | α,β-Unsaturated ketone essential for Michael acceptor activity |
Compounds Mentioned in Article:2-(Morpholin-3-yl)-1,3-benzothiazole, 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, Imidazo[2,1-b][1,3]benzothiazole, 3-(Morpholinomethyl)benzothiazole-2-thione, 4-((5-((Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine, 4-((4-R1-5-(Pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine, 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole, 2-Amino-1,3-benzothiazol-6-ol, 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol, 4-[6-(2-Morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]aniline
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9